molecular formula C18H18N2O2 B4931415 2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4931415
M. Wt: 294.3 g/mol
InChI Key: WYDHPIUDWDNCDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[de]isoquinoline-1,3-diones and their derivatives, including 2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, often involves complex organic reactions that require precise control over the reaction conditions. For example, copper(II)-catalyzed reactions and palladium-assisted cyclizations have been utilized to create various derivatives of benzo[de]isoquinoline-1,3-diones (Liu & Sun, 2012) (Biehl & Rao, 2002).

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-diones, including the specific compound , is characterized by the presence of a benzo[de]isoquinoline core with various substituents that affect its chemical behavior and physical properties. Advanced spectroscopic techniques such as UV-vis, fluorescence, FT-IR, and NMR are employed for the structural characterization of these compounds (Kumar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzo[de]isoquinoline-1,3-diones is influenced by the substituents on the isoquinoline core. These compounds participate in various chemical reactions, including Heck-mediated synthesis and photochemically induced cyclizations, which are key to their functionalization and application in synthesis of complex organic molecules (Pampín et al., 2003).

Physical Properties Analysis

The physical properties of 2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties can be significantly altered by modifying the molecular structure, for instance, through the introduction of different functional groups or substituents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are critical for understanding the behavior of benzo[de]isoquinoline-1,3-diones in chemical reactions and in potential applications. Studies focusing on the synthesis, optical, and nonlinear optical properties of these compounds provide valuable insights into their chemical nature and potential uses (Bojinov & Panova, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. For example, boronic esters are known to be only marginally stable in water .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or testing its safety .

properties

IUPAC Name

2-ethyl-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-20-17(21)13-7-5-6-12-15(19-10-3-4-11-19)9-8-14(16(12)13)18(20)22/h5-9H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDHPIUDWDNCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C3C(=C(C=C2)N4CCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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